BenchChemオンラインストアへようこそ!

5-Methyl-6(5h)-phenanthridinone

PARP inhibition Physicochemical profiling Medicinal chemistry

5-Methyl-6(5H)-phenanthridinone (CAS 4594-73-4) is an N-methylated tricyclic lactam belonging to the 6(5H)-phenanthridinone class of poly(ADP-ribose) polymerase (PARP) inhibitors. The compound is characterized by a hydrogen bond donor count of zero, distinguishing it from the unsubstituted parent , and a calculated LogP of 2.6 that indicates moderately enhanced lipophilicity relative to 6(5H)-phenanthridinone.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 4594-73-4
Cat. No. B8801188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6(5h)-phenanthridinone
CAS4594-73-4
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=CC=CC=C3C1=O
InChIInChI=1S/C14H11NO/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3
InChIKeyUWZASNFULUENAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6(5H)-phenanthridinone (CAS 4594-73-4): Structural Overview for PARP-Focused Chemical Biology Procurement


5-Methyl-6(5H)-phenanthridinone (CAS 4594-73-4) is an N-methylated tricyclic lactam belonging to the 6(5H)-phenanthridinone class of poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The compound is characterized by a hydrogen bond donor count of zero, distinguishing it from the unsubstituted parent [2], and a calculated LogP of 2.6 that indicates moderately enhanced lipophilicity relative to 6(5H)-phenanthridinone [3]. These physicochemical features influence solubility and membrane permeability, making the compound a distinct tool for PARP-mediated DNA repair studies and a versatile intermediate for further derivatization. The compound has also been employed as a reactant in the synthesis of 5-methylphenanthridinium salts with reported FtsZ-targeted antibacterial activity [4].

5-Methyl-6(5H)-phenanthridinone: Why Simple In-Class Substitution Undermines Experimental Reproducibility


Compounds within the 6(5H)-phenanthridinone class cannot be treated as interchangeable PARP probes despite sharing a common tricyclic core. The N5-methyl substitution on 5-Methyl-6(5H)-phenanthridinone eliminates the sole hydrogen bond donor present on the unsubstituted parent 6(5H)-phenanthridinone [1], altering both target binding mode and physicochemical handling properties [2]. Empirically, the parent compound exhibits PARP1 EC50 of 10.2 µM in yeast-based assays [3], while structurally elaborated analogs in the same class can achieve potencies as low as 10 nM depending on substitution pattern [4]. Furthermore, N-alkylation at position 5 alters nitration regioselectivity—a critical parameter for those who use the compound as a synthetic intermediate for nitro-derivative preparation [5]. Assuming functional equivalence between this compound and any other phenanthridinone analog risks invalidating dose-response curves, confounding SAR interpretation, and compromising the reproducibility of downstream derivatization chemistry. Procurement decisions must therefore be based on the specific substitution pattern and its documented consequences.

5-Methyl-6(5H)-phenanthridinone Procurement Evidence: Quantified Differentiation vs. Closest Analogs


Elimination of Hydrogen Bond Donor Character: Physicochemical Differentiation from 6(5H)-Phenanthridinone

5-Methyl-6(5H)-phenanthridinone carries a methyl substituent at the N5 position, which replaces the hydrogen atom present on the unsubstituted parent 6(5H)-phenanthridinone (CAS 1015-89-0). This substitution reduces the hydrogen bond donor count from 1 to 0 [1], while the hydrogen bond acceptor count remains unchanged at 1. This single change eliminates the compound's capacity to donate a hydrogen bond, a property that directly affects solubility in aqueous media, passive membrane permeability, and the potential intermolecular interactions at the PARP active site. The consequence is a quantifiable shift in lipophilicity: the calculated LogP of 5-Methyl-6(5H)-phenanthridinone is 2.6 [2] versus approximately 2.8–2.85 for the parent 6(5H)-phenanthridinone [3], representing a reduction of approximately 0.2–0.25 log units. Although this difference is modest, the complete removal of a hydrogen bond donor is a binary structural distinction that cannot be bridged by any adjustment in assay conditions.

PARP inhibition Physicochemical profiling Medicinal chemistry

Differential Nitration Regioselectivity: Synthetic Intermediate Value vs. 6(5H)-Phenanthridinone

In a dedicated study of nitration reactions, 5-Methyl-6(5H)-phenanthridinone and the unsubstituted parent compound were subjected to parallel nitration conditions [1]. The presence of the N5-methyl group alters the electron density distribution across the phenanthridinone ring system, producing a distinct regiochemical outcome in the nitrated product profile compared to 6(5H)-phenanthridinone. While the parent compound yields a mixture of 2-, 3-, and 4-nitro derivatives as well as dinitro- and trinitro-substituted products, the 5-methyl substituted scaffold directs nitration to a different substituent orientation pattern, as confirmed by proton magnetic resonance spectroscopy used to predict the orientation of substitution [1]. This differential regioselectivity establishes 5-Methyl-6(5H)-phenanthridinone as a unique starting material for accessing nitro-substituted derivatives that are not accessible via identical nitration of the parent scaffold. The study explicitly examined both substrates side by side and reported distinguishable product outcomes [1].

Synthetic chemistry Nitration regiochemistry Nitro-derivatives

Precursor to Antibacterial Phenanthridinium Salts: 5-Methylphenanthridinium Chloride Derivatization vs. Unsubstituted Parent

5-Methyl-6(5H)-phenanthridinone serves as a direct synthetic precursor to 5-methylphenanthridinium chloride via reduction with diisobutylaluminum hydride (DIBAL-H) in the presence of hydrochloric acid [1]. This transformation, reported with a 25% yield, converts the neutral lactam into a quaternary phenanthridinium cation. The resulting 5-methylphenanthridinium scaffold is a core pharmacophore in a series of FtsZ-targeted antibacterial agents that have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against Bacillus subtilis ATCC 9372 and Streptococcus pyogenes in broth microdilution assays [2]. The unsubstituted 6(5H)-phenanthridinone cannot undergo this same N-alkylation-dependent quaternization because the N5 position is already occupied by a hydrogen atom; alkylation at nitrogen is a prerequisite for generating the cationic phenanthridinium species required for FtsZ inhibition. This establishes 5-Methyl-6(5H)-phenanthridinone as a privileged entry point into the antibacterial phenanthridinium chemical space that is inaccessible from the unsubstituted parent compound.

Antibacterial agents FtsZ inhibition Derivatization chemistry

Class-Level PARP Inhibition Baseline: 5-Methyl-6(5H)-phenanthridinone as a First-Generation PARP Inhibitor Scaffold vs. Modern Inhibitors

The 6(5H)-phenanthridinone class, including its 5-methyl derivative, is categorized among the first-generation PARP inhibitors. The unsubstituted parent exhibits PARP1 EC50 of 10.2 µM and PARP2 EC50 of 36.3 µM in yeast cells expressing the human enzymes [1]. In contrast, optimized phenanthridinone derivatives within the same scaffold family, such as compound 1b reported by Kalish et al., achieve PARP1 IC50 values as low as 10 nM—approximately 1,000-fold more potent [2]. The modern clinical PARP inhibitors olaparib and veliparib demonstrate still higher potency and improved selectivity profiles [3]. Furthermore, 6(5H)-phenanthridinone was found to be approximately 100-fold more potent than the traditional PARP inhibitor 3-aminobenzamide [4], while the more advanced phenanthridinone-derived inhibitor PJ34 achieves approximately 10,000-fold greater potency than 3-aminobenzamide with an EC50 of 20 nM . The N-methyl substitution on 5-Methyl-6(5H)-phenanthridinone is anticipated to modulate potency within this class hierarchy, though direct PARP IC50 values for the 5-methyl analog specifically have not been identified in the accessible literature. This positions 5-Methyl-6(5H)-phenanthridinone as a first-generation probe suitable for mechanistic studies where moderate PARP inhibition is desired, rather than as a high-potency tool.

PARP inhibition DNA repair Chemical probe benchmarking

5-Methyl-6(5H)-phenanthridinone: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Regioselectively Nitrated Phenanthridinone Derivatives for SAR Library Construction

For medicinal chemistry laboratories synthesizing nitro-substituted phenanthridinone libraries, 5-Methyl-6(5H)-phenanthridinone offers a distinct nitration regioselectivity profile compared to the unsubstituted parent [1]. The parallel nitration study by Migachev et al. demonstrated that the N5-methyl group redirects the orientation of electrophilic aromatic substitution, producing a nitro-derivative distribution that differs from that obtained with 6(5H)-phenanthridinone under identical conditions [1]. This regiochemical differentiation is critical for SAR studies where specific nitro-substituted regioisomers are required as synthetic intermediates—procuring the N-methyl starting material directly determines which downstream amine, amide, or heterocyclic derivatives are accessible after nitro group reduction.

One-Step Access to Antibacterial 5-Methylphenanthridinium FtsZ Inhibitor Series

5-Methyl-6(5H)-phenanthridinone serves as a direct precursor to 5-methylphenanthridinium chloride via a single reduction step with DIBAL-H and HCl at a reported 25% yield [2]. This quaternary phenanthridinium cation is the pharmacophoric core of a series of FtsZ-targeted antibacterial agents that have demonstrated MIC values of 4 µg/mL against Gram-positive pathogens B. subtilis ATCC 9372 and S. pyogenes [3]. Laboratories engaged in antibacterial drug discovery can bypass an additional N-alkylation step by procuring the pre-methylated phenanthridinone, enabling direct entry into the phenanthridinium chemical series and accelerating the synthesis-to-screening cycle for structure-activity relationship optimization.

First-Generation PARP Probe for Mechanistic DNA Repair Studies Requiring Moderate Potency

As a member of the first-generation phenanthridinone PARP inhibitor class, 5-Methyl-6(5H)-phenanthridinone is appropriately deployed in mechanistic studies where moderate PARP inhibition intensity is desirable—for instance, when complete PARP ablation would confound interpretation of DNA repair pathway redundancy [4]. The parent scaffold exhibits PARP1 EC50 of 10.2 µM and PARP2 EC50 of 36.3 µM [4], positioning this class in a potency range approximately 100-fold above the traditional inhibitor 3-aminobenzamide and approximately 1,000-fold below optimized phenanthridinone derivatives like compound 1b (IC50 10 nM) [5]. The N5-methyl analog is expected to fall within this moderate-potency window, making it a suitable chemical probe for PARP inhibition studies where maintaining partial enzyme activity is experimentally advantageous.

Physicochemical Profiling Studies Comparing N-Alkylated vs. Unsubstituted PARP Inhibitor Scaffolds

The binary difference in hydrogen bond donor count between 5-Methyl-6(5H)-phenanthridinone (0 HBD) [6] and the unsubstituted parent 6(5H)-phenanthridinone (1 HBD) [7], combined with the modest LogP shift from approximately 2.8 to 2.6 [8], provides an experimentally tractable system for studying the impact of N-methylation on PARP inhibitor permeability, solubility, and target engagement. This single-atom substitution (H → CH₃) eliminates all hydrogen bond donation capacity while preserving the hydrogen bond acceptor and the entire ring scaffold, allowing physical organic chemists and drug metabolism researchers to isolate the contribution of hydrogen bond donor count to cellular uptake and intracellular target occupancy within an otherwise identical molecular framework.

Quote Request

Request a Quote for 5-Methyl-6(5h)-phenanthridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.